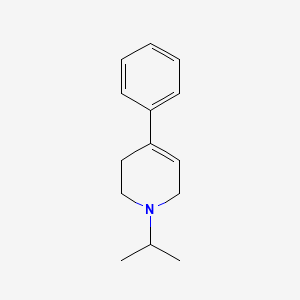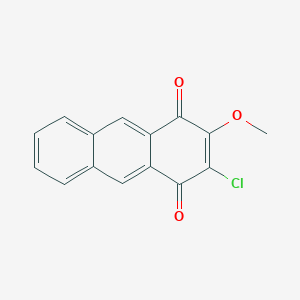![molecular formula C18H22O2 B14319785 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol CAS No. 112749-60-7](/img/structure/B14319785.png)
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol is a chemical compound with the molecular formula C18H22O2. It is known for its unique structure, which includes a propoxy group attached to a phenyl ring, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-propoxyphenylacetone with phenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives .
Applications De Recherche Scientifique
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol
- 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
- 4-[2-(4-Bromophenyl)propan-2-yl]phenol
Uniqueness
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol is unique due to its propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
112749-60-7 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[2-(4-propoxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-4-13-20-17-11-7-15(8-12-17)18(2,3)14-5-9-16(19)10-6-14/h5-12,19H,4,13H2,1-3H3 |
Clé InChI |
SEJHVDRZQDDDDT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


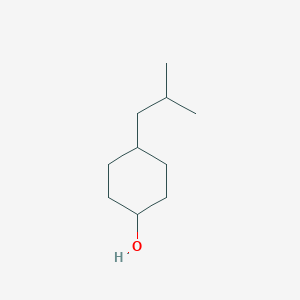

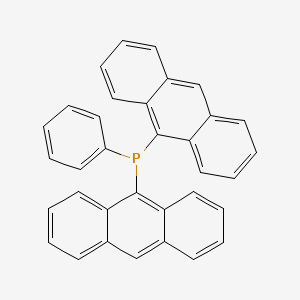
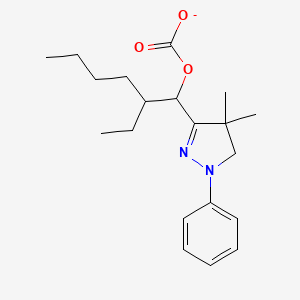
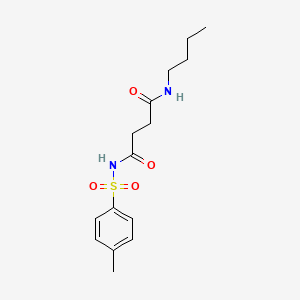
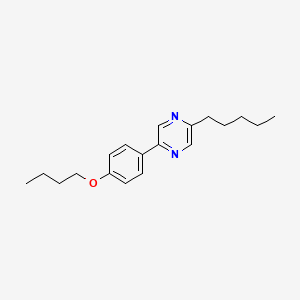
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
